Secalciferol 3-Glucuronide-d6 Secalciferol 3-Glucuronide-d6
Brand Name: Vulcanchem
CAS No.:
VCID: VC0199945
InChI:
SMILES:
Molecular Formula: C₃₃H₄₆D₆O₉
Molecular Weight: 598.8

Secalciferol 3-Glucuronide-d6

CAS No.:

Cat. No.: VC0199945

Molecular Formula: C₃₃H₄₆D₆O₉

Molecular Weight: 598.8

* For research use only. Not for human or veterinary use.

Secalciferol 3-Glucuronide-d6 -

Specification

Molecular Formula C₃₃H₄₆D₆O₉
Molecular Weight 598.8

Introduction

Chemical Structure and Properties

Secalciferol 3-Glucuronide-d6 is characterized by its complex molecular structure with specific stereochemistry that influences its biological activity. It contains six deuterium atoms replacing hydrogens in the original compound, significantly altering its mass spectral properties while maintaining similar chemical reactivity to the non-deuterated form. The incorporation of deuterium allows researchers to distinguish this compound from endogenous metabolites during analytical studies.

The compound possesses a molecular formula of C33H46D6O9, with a molecular weight of 598.80 g/mol. Its structure includes a glucuronide moiety attached at the 3-position of the secalciferol backbone, with deuterium atoms strategically positioned to enhance stability and enable precise tracking during metabolic studies.

Table 1: Chemical Properties of Secalciferol 3-Glucuronide-d6

PropertyValue
Molecular FormulaC33H46D6O9
Molecular Weight598.80 g/mol
IUPAC Name(2S,3S,4S,5R,6R)-6-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
InChI KeyMVNJAJDZJICFKA-TWOKEEIDSA-N
Isomeric SMILES[2H]C([2H])([2H])C(C@@HO)(C([2H])([2H])[2H])O

The structural characteristics of Secalciferol 3-Glucuronide-d6 make it particularly suitable for use in mass spectrometry-based analytical methods. The deuterium labeling provides a distinct mass shift compared to the non-deuterated compound, allowing researchers to accurately differentiate between endogenous and exogenous compounds during metabolic studies.

Synthesis and Production Methods

The synthesis of Secalciferol 3-Glucuronide-d6 involves sophisticated multi-step organic synthesis processes that ensure the compound maintains its structural integrity and functional properties. These methods have been optimized to achieve high purity and yield, which are critical for research applications.

Synthetic Routes

The synthesis typically begins with the appropriate vitamin D metabolite precursor, followed by strategic incorporation of deuterium atoms and conjugation with glucuronic acid. This process requires careful control of reaction conditions to ensure selective labeling at the desired positions. The incorporation of deuterium atoms is accomplished through specialized reactions using deuterated reagents, which replace specific hydrogen atoms in the molecule.

Industrial Production

Industrial production of Secalciferol 3-Glucuronide-d6 utilizes large-scale chemical synthesis under tightly controlled conditions. These processes employ deuterated reagents and solvents to achieve the desired isotopic labeling pattern. Quality control measures are implemented at each stage to ensure the final product meets the rigorous standards required for research applications.

The production methods have evolved over time, with improvements focusing on increasing yield, enhancing purity, and reducing production costs. These advancements have made Secalciferol 3-Glucuronide-d6 more accessible to researchers studying vitamin D metabolism and related biological processes.

Research Applications

Secalciferol 3-Glucuronide-d6 has diverse applications in scientific research, particularly in studies related to vitamin D metabolism and its effects on calcium regulation and bone health. The deuterium labeling enables precise tracking of the compound in biological systems, making it an invaluable tool for researchers.

Metabolic Studies

In metabolic studies, Secalciferol 3-Glucuronide-d6 serves as a stable isotope-labeled compound for investigating metabolic pathways and reaction mechanisms. Researchers use this compound to trace the transformation and distribution of vitamin D metabolites in biological systems. The deuterium labeling provides a distinct signature that can be detected using mass spectrometry, allowing for accurate quantification and differentiation from endogenous compounds.

Pharmacokinetic Research

The compound plays a crucial role in pharmacokinetic studies, enabling researchers to understand the absorption, distribution, metabolism, and excretion of vitamin D analogs. These studies provide valuable insights into how vitamin D derivatives are processed in the body, which is essential for developing effective therapeutic strategies targeting vitamin D-related conditions.

Method Development and Validation

Secalciferol 3-Glucuronide-d6 is also used as an internal standard for analytical method development and validation. Its similar chemical properties to non-deuterated vitamin D metabolites, combined with the distinct mass spectral characteristics due to deuterium labeling, make it ideal for ensuring the accuracy and reliability of analytical methods used in vitamin D research.

Biological Significance

Role in Vitamin D Metabolism

Glucuronidation represents an important yet often overlooked aspect of vitamin D metabolism. This conjugation reaction can occur with various forms of vitamin D and contributes significantly to hormone turnover in the body . Recent research has identified that human UGT1A4 and UGT1A3 are the principal enzymes catalyzing the glucuronidation of 25-hydroxyvitamin D3, leading to the formation of several monoglucuronides, including those at the 3-position .

Physiological Implications

The glucuronide conjugates of vitamin D metabolites may have important physiological implications. For instance, these conjugates can be excreted in bile and delivered to the intestine, where they may be deconjugated by local β-glucuronidase enzymes . The released vitamin D metabolites can then be reabsorbed or activated locally, potentially creating an enteroendocrine or paracrine signaling mechanism that regulates vitamin D-dependent gene expression.

This enterohepatic circulation of vitamin D metabolites represents a potentially important regulatory mechanism that influences vitamin D status and function. Understanding these processes is crucial for developing a comprehensive view of vitamin D biology and its implications for health and disease.

Mechanism of Action

The mechanism of action of Secalciferol 3-Glucuronide-d6 mirrors that of other vitamin D analogs, although with distinct pharmacokinetic properties due to its deuterated structure and glucuronide moiety.

Interaction with Vitamin D Receptor

Like other vitamin D metabolites, Secalciferol and its derivatives interact with the vitamin D receptor (VDR), a nuclear receptor that functions as a transcription factor. Upon binding to VDR, these compounds trigger a cascade of molecular events that ultimately influence gene expression. The specific genes affected are involved in calcium homeostasis, bone metabolism, immune function, and cell differentiation.

Metabolic Transformation

In biological systems, the glucuronide moiety in Secalciferol 3-Glucuronide-d6 can potentially be cleaved by β-glucuronidase enzymes, releasing the active vitamin D metabolite. This process is particularly relevant in the gastrointestinal tract, where intestinal bacteria produce β-glucuronidase enzymes that can hydrolyze glucuronide conjugates . The released vitamin D metabolite can then exert local effects or be absorbed into the circulation.

Pharmacokinetic Advantages

The deuterium labeling in Secalciferol 3-Glucuronide-d6 offers pharmacokinetic advantages over non-deuterated analogs. Deuterium forms stronger bonds with carbon compared to hydrogen, which can slow down certain metabolic processes involving C-H bond breaking. This kinetic isotope effect can potentially extend the half-life of the compound, allowing for prolonged detection and study in biological systems.

Comparison with Similar Compounds

Secalciferol 3-Glucuronide-d6 belongs to a family of vitamin D metabolites and analogs, each with distinct properties and applications. Understanding these relationships provides context for the unique features of this compound.

Structural Analogs

The most closely related compound is Secalciferol 3-Glucuronide, the non-deuterated form, which shares identical chemical properties but lacks the isotopic labeling. Another important related compound is 25-hydroxyvitamin D3 (25OHD3), which serves as a precursor for various vitamin D metabolites including glucuronide conjugates .

Table 2: Comparison of Secalciferol 3-Glucuronide-d6 with Related Compounds

CompoundKey DifferencesPrimary Applications
Secalciferol 3-GlucuronideNon-deuterated analogMetabolic and pharmacological studies
25-hydroxyvitamin D3Lacks glucuronide moiety and deuteriumClinical biomarker for vitamin D status
25-hydroxyvitamin D3-3-glucuronideNon-deuterated glucuronideStudies of vitamin D metabolism
1α,25-dihydroxyvitamin D3More potent active formTherapeutic applications

Functional Comparison

While all these compounds are related to vitamin D metabolism, they differ in their biological activities and research applications. The deuterium labeling in Secalciferol 3-Glucuronide-d6 makes it particularly valuable for tracer studies and analytical method development. Non-labeled compounds are more suitable for investigating natural biological processes, while therapeutic vitamin D analogs are designed to maximize beneficial effects while minimizing adverse effects.

Future Research Directions

The ongoing investigation of Secalciferol 3-Glucuronide-d6 and related compounds continues to expand our understanding of vitamin D metabolism and its implications for health and disease.

Analytical Method Development

Future research may focus on developing more sensitive and specific analytical methods using Secalciferol 3-Glucuronide-d6 as an internal standard. These advancements would enable more accurate quantification of vitamin D metabolites in biological samples, potentially improving clinical assessment of vitamin D status.

Metabolic Pathway Elucidation

Additional studies utilizing Secalciferol 3-Glucuronide-d6 could further elucidate the complex metabolic pathways of vitamin D, particularly the role of glucuronidation in vitamin D clearance and recycling. Understanding these pathways is crucial for developing strategies to optimize vitamin D status and function.

Drug Development Applications

The insights gained from research involving Secalciferol 3-Glucuronide-d6 may inform the development of novel vitamin D-based therapeutics. By understanding the pharmacokinetics and metabolism of vitamin D compounds, researchers can design more effective drugs targeting vitamin D-related pathways for conditions such as osteoporosis, cancer, and autoimmune diseases.

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